molecular formula C22H20N2O2S B269892 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole

1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole

Cat. No. B269892
M. Wt: 376.5 g/mol
InChI Key: FOQRSQYMLORDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole, also known as DPPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPPM is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole is not fully understood, but it has been reported to act through different pathways depending on its application. In anticancer research, 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole has been reported to induce apoptosis in cancer cells by activating the caspase pathway. In antiviral research, 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole has been reported to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase. In anti-inflammatory research, 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole has been reported to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole has been reported to exhibit different biochemical and physiological effects depending on its application. In anticancer research, 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole has been reported to inhibit the growth of different cancer cell lines, including breast, lung, and prostate cancer cells. In antiviral research, 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole has been reported to inhibit the replication of the hepatitis C virus in vitro. In anti-inflammatory research, 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole has been reported to reduce the production of pro-inflammatory cytokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, including its ease of synthesis, good yields and purity, and potential applications in different fields. However, 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole also has some limitations, including its relatively low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole research, including the synthesis of new 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole derivatives with improved bioactivity and selectivity, the study of the pharmacokinetics and pharmacodynamics of 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole in vivo, and the development of new applications for 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole in different fields, including medicinal chemistry, materials science, and catalysis.
Conclusion:
In conclusion, 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole, or 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole can be synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail. 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, but also some limitations. There are several future directions for 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole research, including the synthesis of new derivatives and the development of new applications in different fields.

Synthesis Methods

1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole can be synthesized using different methods, including the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with phenylsulfonylmethyl chloride in the presence of a base, or the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with phenylsulfonylmethane in the presence of a base and an oxidant. Both methods have been reported to yield 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole in good yields and purity.

Scientific Research Applications

1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole has been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. In materials science, 1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and organic synthesis.

properties

Product Name

1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)-2,5-diphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C22H20N2O2S/c25-27(26,21-14-8-3-9-15-21)17-20-16-22(18-10-4-1-5-11-18)23-24(20)19-12-6-2-7-13-19/h1-15,20H,16-17H2

InChI Key

FOQRSQYMLORDSI-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)CS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)CS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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